![molecular formula C20H35N B1295502 4-Tetradecylaniline CAS No. 91323-12-5](/img/structure/B1295502.png)
4-Tetradecylaniline
Overview
Description
4-Tetradecylaniline is an organic compound characterized by a chain of 14 carbons attached to an amino group . It is mainly produced synthetically for industrial and scientific purposes.
Synthesis Analysis
4-Tetradecylaniline has been used as a standard during the quantitative determination of trans content of fats and oils and margarine by FTIR spectroscopy .Molecular Structure Analysis
The molecular formula of 4-Tetradecylaniline is C20H35N . It has a molecular weight of 289.5 g/mol .Physical And Chemical Properties Analysis
4-Tetradecylaniline is a white to off-white solid that is insoluble in water but soluble in organic solvents such as alcohols, ether, and acetone. It has a melting point of 41-43°C, a boiling point of 386°C, and a flashpoint of 160°C .Scientific Research Applications
Quantitative Determination of Trans Content of Fats and Oils
4-Tetradecylaniline has been used as a standard during the quantitative determination of trans content of fats and oils by FTIR spectroscopy . This application is crucial in the food industry where the trans fat content of food products needs to be accurately determined.
Investigation of Triplet State Quenching
This compound has been used to investigate the quenching of the triplet state of n-alkyl 3-nitrophenyl ethers in aqueous micellar sodium dodecyl sulfate (SDS) solutions by laser flash photolysis . This research is significant in the field of photochemistry.
Amidation and Esterification of Oxidised Single-Walled Carbon Nanotubes (SWCNTs)
4-Tetradecylaniline has been used in the amidation and esterification of oxidised single-walled carbon nanotubes (SWCNTs) . This application is important in the field of nanotechnology and materials science.
Antimicrobial Testing
4-Tetradecylaniline has found applications in various scientific experiments, including antimicrobial testing. This is significant in the field of microbiology and pharmaceuticals.
Anticancer Testing
This compound has also been used in anticancer testing. This is crucial in the field of oncology and drug discovery.
Organic Synthesis
4-Tetradecylaniline has been used as a building block in the synthesis of surfactants. These surfactants are used in industries such as agriculture, personal care, and cleaning products.
Safety and Hazards
Mechanism of Action
Mode of Action
It has been used in the quantitative determination of trans content of fats and oils and margarine by FTIR spectroscopy . It has also been used to investigate the quenching of the triplet state of n-alkyl 3-nitrophenyl ethers in aqueous micellar sodium dodecyl sulfate (SDS) solutions by laser flash photolysis .
Biochemical Pathways
Its use in the study of the triplet state of n-alkyl 3-nitrophenyl ethers suggests that it may interact with photochemical processes .
Result of Action
Its use in amidation and esterification of oxidised single-walled carbon nanotubes (SWCNTs) suggests that it may have a role in chemical modification processes .
properties
IUPAC Name |
4-tetradecylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18H,2-14,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFQPQIOXXPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238518 | |
Record name | p-Tetradecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tetradecylaniline | |
CAS RN |
91323-12-5 | |
Record name | p-Tetradecylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091323125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tetradecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Tetradecylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the alkyl chain length of 4-Tetradecylaniline impact its effectiveness in demulsifying water-in-crude oil emulsions?
A1: Research indicates that increasing the alkyl chain length of 4-Tetradecylaniline enhances its demulsification performance. This is likely due to the longer chain's ability to further reduce interfacial tension between the water and oil phases. In a study comparing two AILs derived from 4-Tetradecylaniline (TTA-IL) and 4-Hexylaniline (THA-IL), the TTA-IL with its longer alkyl chain demonstrated a higher dehydration performance. This superior performance is attributed to its greater ability to disrupt the stabilizing film at the oil-water interface, leading to faster coalescence of water droplets and more efficient emulsion separation.
Q2: How does pH affect the demulsification performance of AILs synthesized from 4-Tetradecylaniline?
A2: Studies have shown that AILs derived from 4-Tetradecylaniline exhibit pH-dependent demulsification performance. Optimal performance is generally observed at a neutral pH (around 7). This pH dependency is likely linked to changes in the chemical structure of these AILs at different pH levels due to their ionic nature. At lower or higher pH values, the ionic groups may become protonated or deprotonated, altering the overall charge and hydrophilicity/hydrophobicity balance of the AIL molecule. This change can impact its ability to effectively interact with and disrupt the oil-water interface, thus affecting its demulsification efficiency.
Q3: Besides demulsification, are there other potential applications for 4-Tetradecylaniline based on its observed properties?
A3: While the provided research focuses on demulsification, 4-Tetradecylaniline's ability to influence interfacial properties and form stable vesicles suggests potential applications in:
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